molecular formula C24H21FN4O2 B11037019 4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

Cat. No.: B11037019
M. Wt: 416.4 g/mol
InChI Key: HMCSPDKNKPCBEO-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure is intriguing. Let’s break it down:

    Name: 4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one

    Structure: It’s a fused pyrazoloquinolinone, containing both a pyrazole ring and a quinoline ring system.

    Functional Groups:

    Purpose: This compound has garnered attention due to its potential biological activities.

Preparation Methods

Synthetic Routes::

    Catalytic Protodeboronation:

    Other Routes:

Industrial Production::
  • Information regarding large-scale industrial production methods is scarce. Research in this area is ongoing.

Chemical Reactions Analysis

    Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions could yield derivatives with modified functional groups.

Scientific Research Applications

    Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.

    Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Exploring its pharmacological properties (e.g., anticancer, antimicrobial).

    Industry: Assessing its use in materials science or as a catalyst.

Mechanism of Action

    Targets: It likely interacts with specific receptors or enzymes.

    Pathways: Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to related compounds.

    Similar Compounds: Unfortunately, I don’t have specific examples at hand, but literature searches may reveal related structures.

Properties

Molecular Formula

C24H21FN4O2

Molecular Weight

416.4 g/mol

IUPAC Name

4-amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-3-methyl-7,8-dihydro-6H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C24H21FN4O2/c1-13-21-23(26)22-19(27-24(21)29(28-13)17-7-4-6-16(25)12-17)10-15(11-20(22)30)14-5-3-8-18(9-14)31-2/h3-9,12,15H,10-11H2,1-2H3,(H2,26,27)

InChI Key

HMCSPDKNKPCBEO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=O)CC(C3)C4=CC(=CC=C4)OC)C(=C12)N)C5=CC(=CC=C5)F

Origin of Product

United States

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